

A Technical Guide to Commercial Cy5.5 Azide: Sources, Purity, and Applications

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Compound of Interest

Compound Name: Cy5.5 azide

Cat. No.: B14094845

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **Cy5.5 azide**, a near-infrared (NIR) fluorescent probe essential for a wide range of applications in research and drug development. This guide details commercial sources, purity specifications, and the experimental protocols for quality control and common bioconjugation reactions.

Commercial Sources and Purity of Cy5.5 Azide

Cy5.5 azide is a functionalized cyanine dye widely used for labeling biomolecules through "click chemistry." It is commercially available from various suppliers, often in both non-sulfonated and sulfonated forms. The sulfonate groups on the cyanine dye core of the sulfonated version enhance its water solubility, which can be advantageous for biological applications by minimizing aggregation and non-specific binding.^[1] The purity of **Cy5.5 azide** is a critical factor for reproducible and reliable experimental outcomes and is typically assessed by High-Performance Liquid Chromatography (HPLC). Most suppliers guarantee a purity of >95%.

Below is a summary of prominent commercial suppliers and their stated specifications for **Cy5.5 azide**.

Supplier	Product Name	Purity	Analytical Method
BroadPharm	Cy5.5 Azide	>95%	Not specified
Vector Labs	Cy5.5 Azide	>95%	HPLC
Antibodies.com	Cyanine 5.5 azide	>95%	¹ H NMR and HPLC-MS
OmiChem	Cyanine5.5 azide	95%	Not specified
Lumiprobe	Cyanine5.5 azide	95%	¹ H NMR, HPLC-MS
APExBIO	Cy5.5 azide (non-sulfonated)	Not specified	Not specified
AxisPharm	Cy5.5 Azide	High purity	Not specified
RayBiotech	Cy5 azide (non-sulfonated)	98.12%	Not specified
AAT Bioquest	Cyanine 5.5 azide	Not specified	Not specified

Experimental Protocols

Accurate characterization and application of **Cy5.5 azide** require robust experimental protocols. The following sections provide detailed methodologies for purity assessment and bioconjugation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of **Cy5.5 azide** and its conjugates.^[2]

Objective: To determine the purity of a **Cy5.5 azide** sample.

Materials:

- **Cy5.5 azide** sample

- HPLC-grade acetonitrile (ACN)
- HPLC-grade trifluoroacetic acid (TFA)
- Ultrapure water (18.2 MΩ·cm)
- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μm particle size)

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in ultrapure water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of the **Cy5.5 azide** sample in a suitable solvent (e.g., DMSO, DMF, or water for sulfonated versions).
 - Dilute the stock solution to a final concentration of approximately 50 μg/mL with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
- HPLC Method:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10-20 μL
 - Detection Wavelength: 675 nm (for Cy5.5) and 260 nm or 280 nm for oligonucleotides or proteins if analyzing a conjugate.
 - Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
- Data Analysis:

- Integrate all peaks in the chromatogram detected at 675 nm.
- Calculate the purity of the **Cy5.5 azide** by dividing the peak area of the main product by the total peak area of all components, expressed as a percentage.[2]

Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Cy5.5 azide**. Electrospray ionization (ESI) is a commonly used ionization source for this type of analysis.[3]

Objective: To confirm the identity of **Cy5.5 azide** by determining its molecular weight.

Materials:

- **Cy5.5 azide** sample
- Mass spectrometer with an ESI source
- HPLC-grade methanol or acetonitrile
- HPLC-grade water
- Formic acid (optional, to aid ionization)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **Cy5.5 azide** (e.g., 10-50 μM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
- MS Analysis:
 - Infuse the sample directly into the mass spectrometer or inject it via an LC system.
 - Acquire data in positive ion mode.
 - Mass Range: Scan a mass range appropriate for the expected molecular weight of **Cy5.5 azide** (non-sulfonated: $\sim 700\text{-}750$ m/z; sulfonated will be higher).

- Data Analysis:
 - Identify the peak corresponding to the $[M+H]^+$ ion (and potentially other adducts like $[M+Na]^+$).
 - Compare the observed mass to the calculated theoretical mass of the **Cy5.5 azide** structure.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the chemical structure of **Cy5.5 azide**.

Objective: To verify the chemical structure of **Cy5.5 azide**.

Materials:

- **Cy5.5 azide** sample (typically >1 mg)
- Deuterated solvent (e.g., DMSO- d_6 , CDCl_3)
- NMR spectrometer

Procedure:

- Sample Preparation:
 - Dissolve the **Cy5.5 azide** sample in the appropriate deuterated solvent in an NMR tube.
- NMR Data Acquisition:
 - Acquire a ^1H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time.
- Data Analysis:
 - Process the spectrum (Fourier transform, phase correction, baseline correction).

- Analyze the chemical shifts, integration values, and coupling patterns of the protons and compare them to the expected structure of **Cy5.5 azide**.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient click chemistry reaction for conjugating **Cy5.5 azide** to a terminal alkyne-modified biomolecule.^{[4][5]}

Objective: To label an alkyne-modified protein with **Cy5.5 azide**.

Materials:

- Alkyne-modified protein
- **Cy5.5 azide**
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
- Reaction buffer (e.g., PBS)
- DMSO

Procedure:

- Prepare Stock Solutions:
 - **Cy5.5 Azide**: 10 mM in DMSO.
 - CuSO_4 : 20 mM in water.
 - THPTA: 100 mM in water.
 - Sodium Ascorbate: 300 mM in water (prepare fresh).

- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
 - Add the **Cy5.5 azide** stock solution to achieve a 2- to 10-fold molar excess over the protein.[4]
 - Prepare a catalyst premix by mixing the CuSO_4 and THPTA solutions.
 - Add the catalyst premix to the reaction mixture (final copper concentration typically 50-100 μM).[4]
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4]
- Incubation:
 - Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
- Purification:
 - Remove unreacted dye and catalyst components using size-exclusion chromatography (e.g., a desalting column).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for use in living systems or with sensitive biomolecules where copper toxicity is a concern. It involves the reaction of an azide with a strained alkyne, such as dibenzocyclooctyne (DBCO).[6]

Objective: To label a DBCO-modified protein with **Cy5.5 azide**.

Materials:

- DBCO-modified protein

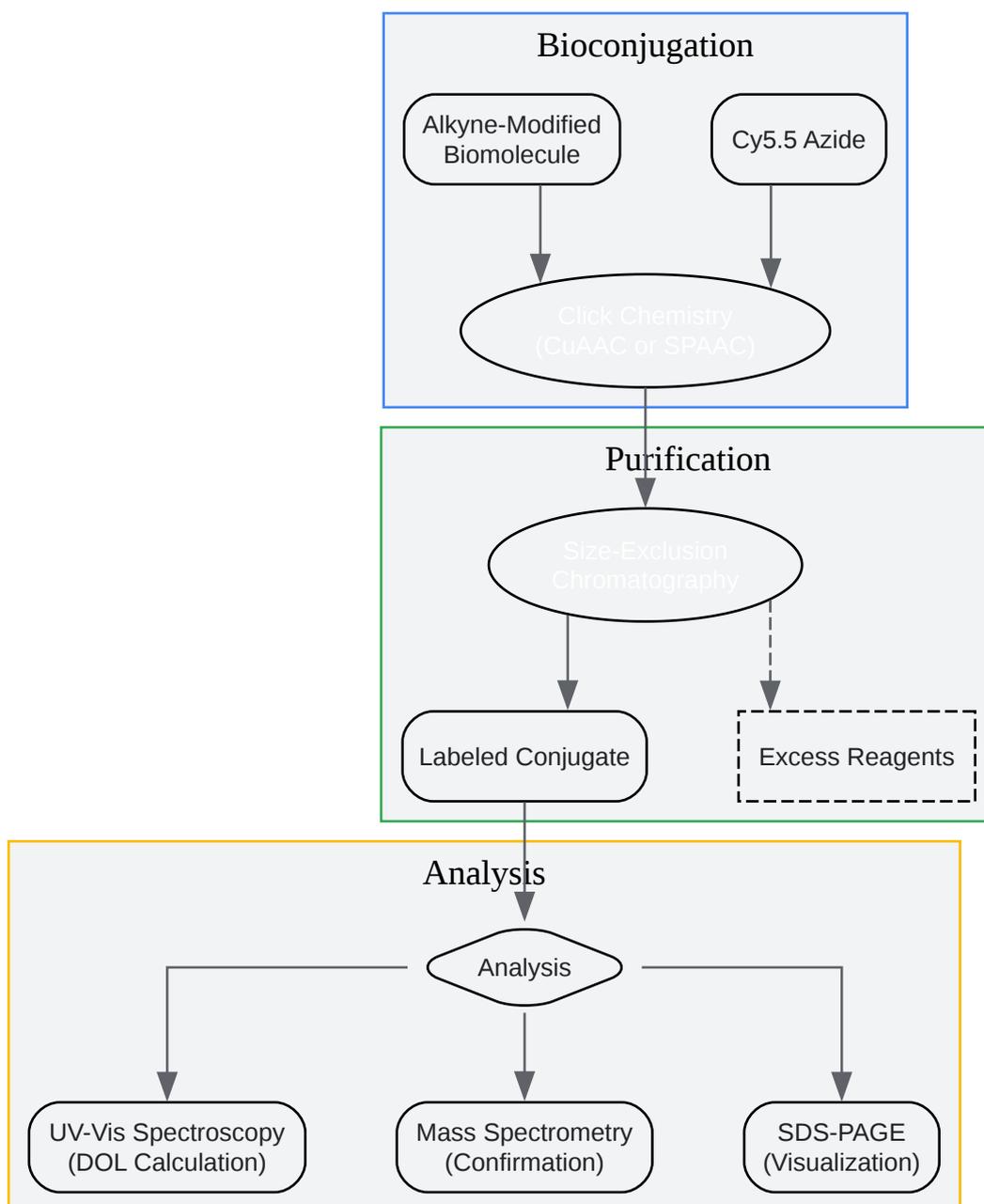
- **Cy5.5 azide**
- Reaction buffer (e.g., PBS)
- DMSO or water

Procedure:

- Prepare Stock Solutions:
 - **Cy5.5 Azide**: 10 mM in water or DMSO.
- Reaction Setup:
 - In a reaction tube, combine the DBCO-modified protein with **Cy5.5 azide**. A 2- to 4-fold molar excess of the **Cy5.5 azide** over the protein is recommended as a starting point.[\[6\]](#)
- Incubation:
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.[\[6\]](#)
- Purification:
 - Purify the labeled protein using a suitable method, such as size-exclusion chromatography.

Visualizations

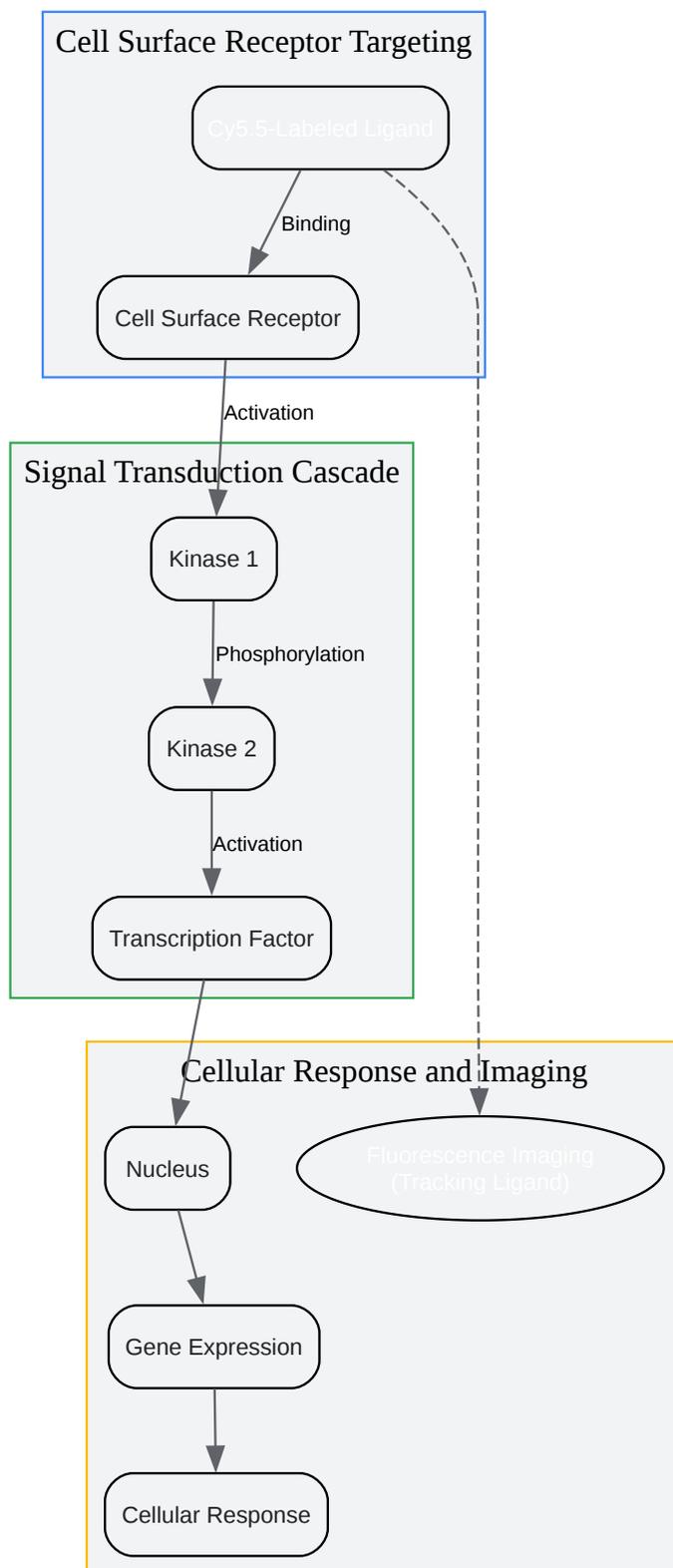
Experimental Workflow for Bioconjugation and Analysis



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Workflow for **Cy5.5 azide** bioconjugation and analysis.

Signaling Pathway Application Example



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Targeting a signaling pathway with a Cy5.5-labeled ligand.

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